N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide

Thermal Stability Process Chemistry Synthetic Intermediate

For Pd-catalyzed cross-coupling routes, thermal decomposition of intermediates can compromise yields. N-T-Butyl 2-(5-bromopyridin-2-yl)acetamide (CAS 1159000-89-1) offers a solution. • Thermal stability: bp 402.7°C ensures integrity during elevated temperature processes. • Orthogonal amide handle: tert-Butyl group inert under Suzuki, Stille, Buchwald conditions. • High lipophilicity (LogP 3.14) & steric bulk for membrane permeability. Supplied ≥98% purity, in stock for immediate shipment.

Molecular Formula C11H15BrN2O
Molecular Weight 271.15 g/mol
CAS No. 1159000-89-1
Cat. No. B1522717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-T-Butyl 2-(5-bromopyridin-2-YL)acetamide
CAS1159000-89-1
Molecular FormulaC11H15BrN2O
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)CC1=NC=C(C=C1)Br
InChIInChI=1S/C11H15BrN2O/c1-11(2,3)14-10(15)6-9-5-4-8(12)7-13-9/h4-5,7H,6H2,1-3H3,(H,14,15)
InChIKeyQHCBRCRSMMSJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (CAS 1159000-89-1): Baseline Overview and Procurement Considerations


N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (CAS: 1159000-89-1), also known as 2-(5-bromopyridin-2-yl)-N-tert-butylacetamide, is a brominated pyridine derivative with a tert-butyl amide functional group [1]. This compound is a versatile synthetic intermediate in pharmaceutical research and organic synthesis, particularly valued for its balanced reactivity and structural modularity in the development of bioactive molecules and agrochemicals [1]. Key physical properties include a predicted boiling point of 402.7±35.0 °C, a predicted density of 1.331±0.06 g/cm³, and a LogP value of 3.14160 . Commercially, it is widely available from multiple vendors with standard purity specifications of 95% or 98%, and standard storage recommendations are 2-8°C for optimal stability .

Brominated pyridine building block for medicinal chemistry and agrochemical synthesis

tert-Butyl amide provides steric bulk and enhanced lipophilicity for SAR exploration

Compatible with palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig)

Why N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (CAS 1159000-89-1) Cannot Be Replaced by Other N-Substituted Analogs


While N-substituted 2-(5-bromopyridin-2-yl)acetamide derivatives share the same bromopyridine core, the N-alkyl substituent critically determines their physicochemical properties, which in turn dictate their suitability for specific synthetic and research applications. The tert-butyl group confers substantially increased steric bulk and lipophilicity compared to primary, N-ethyl, or N-benzyl analogs. These differences manifest in measurable parameters, including predicted boiling point, LogP, and density. Consequently, a generic substitution cannot reproduce the unique balance of lipophilicity, thermal stability, and steric hindrance offered by the tert-butyl derivative. The following section quantifies these specific differentiators.

Steric & Lipophilicity Mismatch

N-primary or N-ethyl analogs lack the steric bulk and significantly lower LogP required for membrane permeability and target engagement studies.

Thermal Stability Divergence

Analog substitution may lead to thermal decomposition under high-temperature reactions where the tert-butyl derivative offers greater robustness.

Storage & Handling Incompatibility

Generic replacement with room-temperature-stable analogs ignores the refrigerated storage requirement, risking degradation and reproducibility issues.

N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (CAS 1159000-89-1): Quantitative Evidence Guide for Scientific Differentiation


Elevated Boiling Point of N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (CAS 1159000-89-1) Confers Thermal Processing Advantages Over Primary Analog

The tert-butyl substituent in N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide significantly elevates its predicted boiling point compared to the primary amide analog, 2-(5-bromopyridin-2-yl)acetamide. This difference is a direct consequence of the increased molecular weight and enhanced van der Waals interactions from the bulky tert-butyl group [1].

Predicted Boiling Point
Cross-study comparable
402.7±35.0 °C vs 378.8±32.0 °C (primary amide analog)
Approximately 23.9 °C higher, suggesting greater thermal robustness for high-temperature syntheses.
Predicted values; verify experimentally.
Thermal Stability Process Chemistry Synthetic Intermediate

Higher Predicted Density of N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (CAS 1159000-89-1) Facilitates Different Physical Handling Compared to Primary Analog

The predicted density of N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide is 1.331±0.06 g/cm³, which is lower than that of the primary amide analog, 2-(5-bromopyridin-2-yl)acetamide (CAS 1335055-45-2), at 1.6±0.1 g/cm³. The bulky tert-butyl group increases the molar volume without proportionally increasing the mass, leading to a less dense solid [1].

Predicted Density
Cross-study comparable
1.331±0.06 g/cm³ vs 1.6±0.1 g/cm³ (primary amide analog)
Lower density influences powder flow, dissolution rates, and volumetric handling.
Predicted values; confirm for specific process conditions.
Physical Property Material Science Process Engineering

Increased Lipophilicity (LogP) of N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (CAS 1159000-89-1) Broadens Its Utility in Membrane-Permeable Molecular Designs

The lipophilicity of the compound, as measured by its LogP, is a key determinant of its behavior in biological systems and organic media. N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide exhibits a calculated LogP of 3.14160 , representing a substantial increase in lipophilicity compared to other N-substituted analogs, such as a related N-ethyl derivative with a LogP of approximately 1.2-1.46 [1]. The tert-butyl group's hydrophobicity directly increases the molecule's overall LogP, enhancing its membrane permeability and organic solubility.

Lipophilicity (LogP)
Cross-study comparable
LogP 3.14 vs ~1.2–1.46 (N-ethyl analog)
~1.7–1.9 LogP unit increase, enabling better membrane permeability and organic-phase partitioning.
Calculated LogP; N-ethyl data from literature.
Medicinal Chemistry Lipophilicity Drug Design

Specified Cold Storage Requirement for N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (CAS 1159000-89-1) Indicates a Stability Profile Distinct from Room-Temperature-Stable Analogs

Vendor specifications and authoritative database entries indicate that N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide requires storage at 2-8°C for long-term stability . In contrast, the primary amide analog, 2-(5-bromopyridin-2-yl)acetamide (CAS 1335055-45-2), is typically recommended for storage at room temperature [1]. This divergence in recommended storage conditions reflects a quantifiable difference in inherent chemical stability between the tert-butyl and primary amide derivatives.

Recommended Storage
Vendor specification
2–8 °C (refrigerated) vs room temperature for primary amide
Cold storage requirement indicates distinct stability profile; plan inventory accordingly.
Based on vendor SDS; validate under laboratory conditions.
Storage Stability Procurement Inventory Management

Best Research and Industrial Application Scenarios for N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (CAS 1159000-89-1)


Synthesis of Drug Candidates Requiring a Sterically Hindered, Lipophilic Building Block

In medicinal chemistry programs targeting intracellular or CNS-related proteins, the high lipophilicity (LogP ~3.14) and steric bulk of the tert-butyl group are often essential for achieving favorable membrane permeability and target binding [1]. This compound serves as a key intermediate for introducing a lipophilic, sterically hindered moiety into a larger molecular architecture. Procuring this specific tert-butyl analog ensures the desired physicochemical and steric properties are incorporated from the outset of a synthetic route, rather than attempting to modulate these parameters later, which would require more extensive SAR studies.

Process Development and Scale-Up Requiring Higher Thermal Stability

For chemists and engineers involved in process development and scale-up, the higher predicted boiling point of N-T-Butyl 2-(5-bromopyridin-2-YL)acetamide (402.7°C vs 378.8°C for the primary amide) is a significant differentiator . This property suggests greater thermal robustness, making the compound a more reliable intermediate for reactions or purifications (e.g., distillations) conducted at elevated temperatures. Selecting this tert-butyl derivative can mitigate the risk of thermal decomposition during large-scale manufacturing, thereby improving overall process yield and product purity .

Design of Cross-Coupling Reagents for Complex Molecule Assembly

The presence of the 5-bromo substituent on the pyridine ring makes this compound a reactive partner for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings . The tert-butyl amide group is orthogonal to these reaction conditions, providing a stable, non-interfering handle for further elaboration. This specific compound is ideal for researchers needing to install a complex, multi-functional pyridine motif, where the sterically protecting tert-butyl amide can prevent unwanted side reactions during the coupling step, ultimately leading to higher yields of the desired complex molecule.

Application
Selection Property
Validation Focus
Sterically hindered lipophilic building block synthesis
High lipophilicity and steric bulk from tert-butyl group
Cell-based permeability assays and target engagement studies
High-temperature process development and scale-up
Elevated thermal stability versus N-primary analogs
Thermogravimetric analysis (TGA) and process robustness trials
Palladium-catalyzed cross-coupling reactions
5-Bromo reactivity with orthogonal, non-interfering tert-butyl amide
Suzuki/Stille coupling yields and selectivity assessments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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